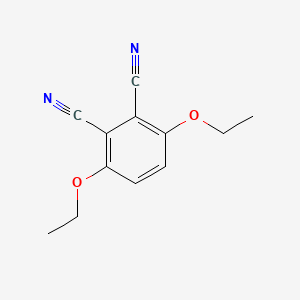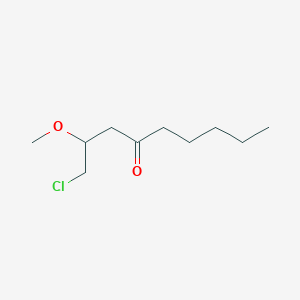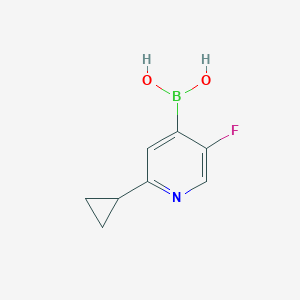
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-Pyridine-3-Carbaldehyde, also known as 2-Propoxynicotinaldehyde, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is a derivative of pyridine, where the aldehyde group is positioned at the third carbon of the pyridine ring, and a propoxy group is attached to the second carbon. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-Pyridine-3-Carbaldehyde typically involves the reaction of 2-bromopyridine with propanol in the presence of a base to form 2-propoxypyridine. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 2-Propoxy-Pyridine-3-Carbaldehyde .
Industrial Production Methods: Industrial production methods for 2-Propoxy-Pyridine-3-Carbaldehyde are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Propoxy-Pyridine-3-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Propoxy-Pyridine-3-Carboxylic Acid.
Reduction: 2-Propoxy-Pyridine-3-Methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Propoxy-Pyridine-3-Carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用机制
The mechanism of action of 2-Propoxy-Pyridine-3-Carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can participate in nucleophilic addition reactions, influencing various metabolic pathways .
相似化合物的比较
Pyridine-2-Carbaldehyde:
Pyridine-4-Carbaldehyde:
Comparison: 2-Propoxy-Pyridine-3-Carbaldehyde is unique due to the presence of the propoxy group, which imparts different chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, boiling point, and interaction with other molecules, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C21H20F2N2O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C21H20F2N2O5/c1-12(25-19(27)14-6-4-5-7-15(14)20(25)28)18(26)24(2)11-13-8-9-16(30-21(22)23)17(10-13)29-3/h4-10,12,21H,11H2,1-3H3 |
InChI 键 |
MMLNTMCDSDURTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC(F)F)OC)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)


![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)


